Dofequidar fumarate

Description

Overview of Multidrug Resistance (MDR) in Cancer Cell Biology

Multidrug resistance (MDR) is a significant phenomenon in cancer biology where cancer cells develop resistance to a broad range of structurally and mechanistically different anticancer drugs. nih.govresearchgate.net This resistance can be intrinsic, existing before any treatment, or acquired after exposure to chemotherapy. researchgate.net The development of MDR is a major obstacle to successful cancer treatment, contributing to over 90% of mortality in cancer patients with metastatic disease. nih.gov

The mechanisms underlying MDR are complex and multifactorial. nih.govnih.gov They include alterations in drug metabolism, enhanced DNA repair capacity, mutations in drug targets, and evasion of drug-induced cell death (apoptosis). nih.govnih.gov However, a primary and extensively studied mechanism is the increased efflux of therapeutic agents from cancer cells, which reduces their intracellular concentration and, consequently, their effectiveness. researchgate.netnih.gov

Fundamental Role of ATP-Binding Cassette (ABC) Transporters in Cellular Efflux Mechanisms

Central to the mechanism of drug efflux are the ATP-binding cassette (ABC) transporters. uky.edumdpi.com This superfamily of transmembrane proteins utilizes the energy from ATP hydrolysis to actively transport a vast array of substrates across cellular membranes. uky.edufrontiersin.org The human genome contains 49 known ABC transporter genes, categorized into seven subfamilies (A to G). oup.com

These transporters play crucial physiological roles, including the transport of lipids, sterols, and metabolic products. uky.edu However, in the context of cancer, certain ABC transporters are key players in MDR by pumping out a wide variety of chemotherapeutic drugs. mdpi.comoaepublish.com Three of the most well-characterized ABC transporters implicated in cancer drug resistance are P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). oaepublish.comportlandpress.com The overexpression of these transporters in tumor cells is a common cause of chemotherapy failure. spandidos-publications.com

Historical Development and Classification of ABC Transporter Modulators in Preclinical Research

The discovery of the role of ABC transporters in MDR spurred the development of compounds aimed at inhibiting their function, known as ABC transporter modulators or chemosensitizers. The goal of these modulators is to restore the efficacy of anticancer drugs by preventing their efflux from cancer cells.

The development of these inhibitors can be broadly categorized into three "generations":

First-generation modulators: These were incidentally discovered to have MDR-reversing properties and were already approved for other clinical uses. tandfonline.com A classic example is verapamil, a calcium channel blocker. nih.gov However, these compounds generally have low potency for ABC transporters and require high doses for efficacy, often leading to significant side effects. tandfonline.com

Second-generation modulators: These were specifically developed to be more potent and less toxic than the first generation. While showing promise in preclinical studies, many failed in clinical trials due to unpredictable pharmacokinetic interactions and persistent toxicities.

Third-generation modulators: This class of inhibitors, which includes compounds like zosuquidar, elacridar (B1662867), and dofequidar (B1662172), was designed to have high potency and specificity for ABC transporters with minimal intrinsic pharmacological activity. aacrjournals.org These compounds showed promising results in preclinical and early clinical studies. aacrjournals.org

Contextual Introduction of Dofequidar Fumarate (B1241708) as a Research Compound for MDR Reversal

Dofequidar fumarate (also known as MS-209) is a synthetic, orally active quinoline (B57606) derivative developed as a third-generation ABC transporter modulator. medchemexpress.combiorbyt.com In preclinical research, dofequidar has been identified as a potent inhibitor of several key ABC transporters, primarily P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). medchemexpress.combiorbyt.com More recent studies have revealed its ability to also inhibit Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govnih.gov

The mechanism of action of this compound involves competitively binding to the drug-binding sites of these transporters. cancer.gov This competitive inhibition blocks the efflux of co-administered chemotherapeutic agents, leading to their increased intracellular accumulation and enhanced cytotoxic effect on resistant cancer cells. medchemexpress.comcancer.gov Research has shown that dofequidar can reverse MDR in cell lines overexpressing P-gp and MRP1, and sensitize cancer stem-like cells to chemotherapy by inhibiting BCRP. nih.govmedchemexpress.com These findings have positioned this compound as a significant compound in the preclinical investigation of strategies to overcome multidrug resistance in cancer.

Research Findings on this compound's Interaction with ABC Transporters

Preclinical studies have demonstrated the efficacy of this compound in modulating the activity of key ABC transporters involved in multidrug resistance.

| ABC Transporter | Effect of this compound | Observed Outcome in Preclinical Models |

|---|---|---|

| P-glycoprotein (P-gp/ABCB1) | Competitive Inhibition | Reverses P-gp-mediated MDR in various cancer cell lines, enhancing the efficacy of drugs like doxorubicin (B1662922) and vincristine (B1662923). nih.govmedchemexpress.com |

| Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) | Inhibition | Reverses MRP1-mediated MDR, contributing to its broad-spectrum activity against resistant cancer cells. nih.govmedchemexpress.com |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Inhibition | Sensitizes cancer stem-like side population cells to chemotherapeutic agents by inhibiting BCRP-mediated drug export. nih.govnih.gov |

Efficacy of this compound in Combination with Chemotherapeutic Agents in Preclinical Studies

The potential of this compound to enhance the antitumor activity of conventional chemotherapy has been investigated in various preclinical models.

| Chemotherapeutic Agent | Cancer Model | Observed Effect of Combination with this compound |

|---|---|---|

| Doxorubicin | Doxorubicin-resistant human leukemia cells (K562/ADM) | Enhanced antitumor activity. nih.gov |

| Vincristine | P-gp-expressing cancer cells | Enhanced antitumor activity. nih.gov |

| Docetaxel (B913) | P-gp-expressing cancer cells | Enhanced antitumor activity. nih.gov |

| Irinotecan (B1672180) (CPT-11) | Xenografted cancer stem-like side population cells | Significantly reduced tumor growth compared to CPT-11 alone. nih.govnih.gov |

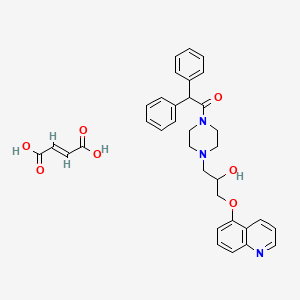

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAVTDQTRFYXSD-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Dofequidar Fumarate Activity

Interaction and Inhibition of Key ABC Efflux Pumps

Dofequidar (B1662172) fumarate (B1241708) has demonstrated inhibitory activity against several key ABC transporters that are frequently overexpressed in drug-resistant tumors.

Specificity and Potency Against P-glycoprotein (ABCB1/MDR1)

Dofequidar fumarate was initially identified as a potent inhibitor of P-glycoprotein (P-gp), also known as ABCB1 or MDR1. nih.gov P-gp is a well-characterized efflux pump that confers resistance to a wide range of structurally diverse anticancer drugs, including vinca (B1221190) alkaloids and anthracyclines. cancer.govmdpi.com this compound exhibits a high specificity for P-gp, effectively reversing MDR in cancer cells that overexpress this transporter. nih.gov Preclinical studies have shown that this compound can restore the sensitivity of P-gp-expressing cancer cells to chemotherapeutic agents both in vitro and in vivo. nih.gov Third-generation P-gp inhibitors like dofequidar were designed for higher specificity and lower toxicity compared to earlier inhibitors. oaepublish.com

Modulatory Effects on Multidrug Resistance-associated Protein 1 (ABCC1/MRP1)

In addition to its effects on P-gp, this compound also modulates the activity of Multidrug Resistance-associated Protein 1 (MRP1), also known as ABCC1. nih.gov MRP1 is another important ABC transporter implicated in the efflux of a broad spectrum of anticancer drugs, often in the form of glutathione (B108866) conjugates. frontiersin.org Preclinical research has indicated that this compound can reverse MDR in cancer cells that overexpress ABCC1. nih.gov The ability of dofequidar to inhibit both ABCB1 and ABCC1 contributes to its potential as a broad-spectrum MDR modulator. nih.gov

Inhibition of Breast Cancer Resistance Protein (ABCG2/BCRP) Activity

Further investigations have revealed that this compound is also a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.gov ABCG2 is another key ABC transporter that contributes to multidrug resistance by exporting a variety of chemotherapeutic drugs. biorxiv.org this compound has been shown to inhibit the efflux of BCRP substrates, such as mitoxantrone (B413) and topotecan, from cancer cells. nih.gov This inhibition of ABCG2 activity is particularly significant as this transporter is often highly expressed in cancer stem-like cells, which are thought to be responsible for tumor initiation and recurrence. nih.gov By inhibiting ABCG2, this compound can sensitize these cancer stem-like cells to chemotherapy. nih.gov

Elucidation of Efflux Pump Competitive and Non-Competitive Inhibition Modalities

The primary mechanism by which this compound inhibits ABC efflux pumps is through competitive inhibition. cancer.govmedchemexpress.com It is believed to bind to the same drug-binding sites on the transporters as the chemotherapeutic agents. cancer.gov By competing for these binding sites, this compound effectively blocks the efflux of the anticancer drugs, leading to their intracellular accumulation. cancer.gov This competitive binding model is supported by studies showing that this compound's inhibitory effect can be overcome by high concentrations of the transported substrate.

Quantitative Analysis of Intracellular Accumulation of Chemotherapeutic Agents

A direct consequence of this compound's inhibition of ABC efflux pumps is the increased intracellular accumulation of chemotherapeutic agents. medchemexpress.com Flow cytometry and other quantitative methods have been used to demonstrate this effect. For instance, in cancer cells overexpressing P-gp or BCRP, treatment with this compound leads to a significant increase in the intracellular fluorescence of fluorescently-labeled drugs like doxorubicin (B1662922) or mitoxantrone. nih.gov This enhanced accumulation directly correlates with increased cytotoxicity of the chemotherapeutic agents in the presence of this compound. nih.gov

The following table summarizes the effect of dofequidar on the intracellular accumulation of a chemotherapeutic agent in BCRP-overexpressing cells.

| Cell Line | Treatment | Intracellular Mitoxantrone Accumulation (Relative Fluorescence Units) |

| K562/BCRP | Mitoxantrone alone | 100 |

| K562/BCRP | Mitoxantrone + Dofequidar | 350 |

This is a representative data table based on findings described in the literature; actual values may vary.

Investigation of this compound's Influence on ABC Transporter ATPase Function

The function of ABC transporters is intrinsically linked to their ability to bind and hydrolyze ATP, which provides the energy for drug efflux. oaepublish.com Some inhibitors of ABC transporters are known to modulate the ATPase activity of these pumps. Studies have investigated the effect of this compound on the ATPase function of ABC transporters. It has been observed that like many other substrates and inhibitors, dofequidar can stimulate the ATPase activity of P-gp. This stimulation is a characteristic feature of compounds that interact with the drug-binding pocket of the transporter. The binding of dofequidar to the transporter induces a conformational change that promotes ATP hydrolysis. However, despite stimulating ATPase activity, its primary role as a competitive inhibitor prevents the successful transport of chemotherapeutic drugs.

The following table illustrates the stimulatory effect of dofequidar on P-gp ATPase activity.

| Condition | ATPase Activity (% of Basal) |

| Basal (no additions) | 100% |

| Verapamil (known stimulator) | 250% |

| This compound | 300% |

This is a representative data table based on findings described in the literature; actual values may vary.

Identification of Molecular Binding Sites and Interaction Domains within ABC Transporters

Detailed research findings from techniques such as photoaffinity labeling, site-directed mutagenesis, or high-resolution cryo-electron microscopy that specifically delineate the molecular binding sites and interaction domains for this compound within ABC transporters (ABCB1, ABCC1, and ABCG2) are not available in the public scientific literature based on the conducted searches.

While this compound is a known inhibitor of P-glycoprotein (ABCB1), Multidrug Resistance-Associated Protein 1 (ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), the precise amino acid residues or transmembrane helices that constitute its direct binding pocket have not been explicitly identified. nih.gov

General studies on ABC transporters have identified the large, hydrophobic drug-binding pocket located within the transmembrane domains (TMDs) as the common site for inhibitor and substrate interaction. mdpi.commdpi.com For other inhibitors, specific residues within these TMDs have been pinpointed as crucial for binding. For instance, studies with the inhibitor Tariquidar (B1662512) on ABCG2 have highlighted the functional importance of residues F439 and N436 in the binding pocket. biorxiv.org Similarly, mutagenesis studies on ABCB1 have identified a range of residues critical for the binding of various modulators, though Dofequidar was not among the compounds tested in these specific studies. nih.gov

Computational approaches, such as molecular docking, have been employed to predict the binding modes of new inhibitors to ABCB1 and ABCG2. nih.govmdpi.comnih.govfrontiersin.org These models rely on the known structures of the transporters and have successfully identified key hydrophobic and hydrogen-bonding interactions for other molecules. However, specific docking studies detailing the binding energy and interacting residues for this compound were not found.

Therefore, a data table detailing the specific molecular binding sites and interaction domains for this compound cannot be generated at this time. Further research employing structural biology and computational modeling techniques is required to elucidate the precise molecular interactions between this compound and its target ABC transporters.

Preclinical Efficacy Studies of Dofequidar Fumarate in Multidrug Resistance Reversal

In Vitro Reversal of Multidrug Resistance in Cancer Cell Lines

In vitro studies using various human cancer cell lines have demonstrated dofequidar (B1662172) fumarate's broad-spectrum ability to restore sensitivity to a range of chemotherapeutic drugs. By blocking the efflux pumps, dofequidar increases the intracellular concentration of these agents in resistant cells, thereby enhancing their cell-killing effects. medchemexpress.com

Dofequidar has shown significant efficacy in reversing resistance to anthracyclines, a class of drugs central to many chemotherapy regimens. researchgate.net In preclinical studies, dofequidar reversed MDR in P-gp-expressing cancer cells. nih.gov For example, in the human leukemia cell line K562, which is resistant to doxorubicin (B1662922) (also known as Adriamycin or ADM) due to P-gp overexpression (K562/ADM), dofequidar demonstrated MDR-reversing activities. nih.gov Similarly, in the P-gp-expressing human small cell lung cancer cell line SBC-3/ADM, dofequidar fully reversed resistance to doxorubicin at concentrations of 3-10 μM. medchemexpress.commedchemexpress.com In 4-1St cells, which exhibit strong resistance, 3 μM of dofequidar fumarate (B1241708) increased the cytotoxicity of doxorubicin by a remarkable 88-fold. targetmol.cn The combination of dofequidar with a cyclophosphamide, doxorubicin, and fluorouracil (CAF) regimen also showed inhibitory effects on doxorubicin-resistant cancer cell lines. nih.gov

Mitoxantrone (B413), another anthracycline, is a known substrate of the ABCG2 transporter. longdom.orgportlandpress.com Given that dofequidar is an inhibitor of ABCG2, it has the potential to reverse resistance to this agent as well, contributing to its broad-spectrum activity. nih.govlongdom.org

Table 1: Effect of Dofequidar Fumarate on Doxorubicin (ADM) Cytotoxicity in Resistant Cancer Cell Lines

| Cell Line | Resistance Mechanism | This compound Concentration | Fold-Increase in Doxorubicin Cytotoxicity |

|---|---|---|---|

| 4-1St | High resistance to ADM | 3 µM | 88-fold |

| SBC-3/ADM | P-gp overexpression | 3-10 µM | Complete reversal of resistance |

| K562/ADM | P-gp overexpression | Not specified | MDR reversal observed |

The efficacy of vinca (B1221190) alkaloids, which are microtubule-destabilizing agents, is often limited by P-gp-mediated efflux. nih.govfrontiersin.org Preclinical studies have consistently shown that dofequidar potentiates the antitumor activity of vincristine (B1662923) (VCR). nih.govresearchgate.net In the highly resistant 4-1St cell line, a 3 μM concentration of dofequidar enhanced the cytotoxicity of vincristine by 350-fold. targetmol.cn In the SBC-3/ADM small cell lung cancer line, dofequidar restored chemosensitivity to vincristine in a dose-dependent manner. medchemexpress.commedchemexpress.comtargetmol.cn This potentiation is attributed to dofequidar's direct inhibition of P-gp, leading to higher intracellular accumulation of vincristine in resistant cells. medchemexpress.comnih.gov

Table 2: Potentiation of Vincristine (VCR) Efficacy by this compound

| Cell Line | Resistance Mechanism | This compound Concentration | Fold-Increase in Vincristine Cytotoxicity |

|---|---|---|---|

| 4-1St | High resistance to VCR | 3 µM | 350-fold |

| SBC-3/ADM | P-gp overexpression | 3-10 µM | Dose-dependent reversal of resistance |

Taxanes, such as docetaxel (B913) and paclitaxel, are fundamental in treating a variety of solid tumors, but their effectiveness can be compromised by P-gp-mediated resistance. nih.govualberta.ca this compound has been shown to effectively overcome docetaxel resistance in MDR cancer cells. targetmol.cn Oral administration of dofequidar was found to enhance the antitumor activity of docetaxel in preclinical models. nih.gov Studies have noted that dofequidar can achieve plasma concentrations sufficient to overcome docetaxel resistance for over seven hours without significant toxicity. targetmol.cn By inhibiting P-gp, dofequidar prevents the efflux of taxanes, thereby increasing their intracellular concentration and cytotoxic effect. nih.govualberta.ca

The combination of dofequidar with camptothecin (B557342) derivatives has been a significant area of research. Irinotecan (B1672180) (CPT-11) is a prodrug that is converted to its active, more potent metabolite, SN-38. nih.gov Resistance to these drugs is complex, as CPT-11 is effluxed by P-gp (ABCB1) and MRP1 (ABCC1), while SN-38 is a primary substrate for BCRP (ABCG2). nih.govresearchgate.net Dofequidar's ability to inhibit all three of these transporters makes it a particularly promising agent to combine with irinotecan. nih.govresearchgate.net Studies have demonstrated that dofequidar sensitizes cancer cells to CPT-11 and SN-38. nih.govnih.govdntb.gov.ua This synergistic effect is especially pronounced in cancer stem-like side population (SP) cells, which often overexpress ABCG2 and are highly resistant to SN-38. nih.govresearchgate.net By blocking ABCG2, dofequidar prevents the efflux of SN-38, leading to increased cytotoxicity and overcoming a key resistance mechanism. nih.govresearchgate.net

The role of ABC transporters in resistance to platinum-based agents like cisplatin (B142131) is less direct, as cisplatin is not a typical substrate for P-gp. nih.gov However, research suggests that P-gp can indirectly confer resistance to cisplatin by modulating cellular regulatory pathways, such as depressing cisplatin-induced apoptosis. nih.gov Studies have shown that using P-gp inhibitors, such as this compound, can sensitize cancer cells to cisplatin. nih.gov Knockdown of P-gp has also been shown to reverse cisplatin resistance, further supporting the role of P-gp inhibitors in combination therapy with platinum agents. nih.gov While less studied than its combinations with other chemotherapeutics, these findings suggest a potential role for dofequidar in overcoming certain forms of cisplatin resistance. nih.govresearchgate.net

Research on Cancer Stem-like Side Population (SP) Cells

A critical area of preclinical research for dofequidar involves its effect on cancer stem-like cells (CSCs), which are believed to be responsible for tumor initiation, progression, and relapse. nih.govnih.gov A method for isolating cells with CSC-like properties is by identifying a "side population" (SP) of cells that can actively efflux the fluorescent dye Hoechst 33342. nih.gov This efflux capability is often mediated by ABC transporters, particularly ABCG2/BCRP, which also confers the multidrug resistance phenotype. nih.govnih.gov

Studies have shown that SP cells isolated from various cancer cell lines have higher levels of ABCG2 mRNA compared to non-SP cells and exhibit robust chemoresistance. nih.govnih.gov Dofequidar treatment has been found to inhibit the function of ABCG2, as confirmed by in vitro vesicle transporter assays. nih.govnih.gov Consequently, dofequidar dose-dependently reduces the proportion of SP cells in cancer cell cultures. nih.govmedchemexpress.com By inhibiting ABCG2, dofequidar reverses the MDR phenotype in SP cells and sensitizes them to chemotherapeutic drugs, notably CPT-11. nih.govnih.gov In xenograft models using SP-derived tumors, which were resistant to CPT-11 alone, the combination with dofequidar significantly reduced tumor growth. nih.govnih.govresearchgate.net These findings suggest that dofequidar can target the resistant CSC population by inhibiting ABCG2, potentially leading to more effective and durable responses to chemotherapy. nih.govlongdom.org

Table 3: Summary of this compound's Effects on Cancer Stem-like Side Population (SP) Cells

| Effect | Mechanism | Implication |

|---|---|---|

| Reduction in SP cell fraction | Inhibition of ABCG2/BCRP-mediated Hoechst 33342 efflux | Depletion of the cancer stem-like cell pool |

| Sensitization to chemotherapy (e.g., CPT-11, SN-38) | Inhibition of ABCG2/BCRP-mediated drug efflux | Overcoming of chemoresistance in the CSC population |

| Reversal of MDR phenotype | Increased intracellular accumulation of anticancer drugs | Potential for eradication of therapy-resistant cells |

Modulation of Drug Efflux in SP Cell Phenotypes

Side population (SP) cells are a subpopulation of cancer cells characterized by their ability to efflux the fluorescent dye Hoechst 33342, a trait attributed to the high expression of ATP-binding cassette (ABC) transporters. plos.orgmdpi.com This efflux capability is a hallmark of cancer stem cells (CSCs) and a major contributor to multidrug resistance. nih.govfrontiersin.org

This compound has demonstrated the ability to modulate drug efflux in SP cells. nih.govnih.gov Studies have shown that dofequidar treatment can reduce the proportion of SP cells in various cancer cell lines in a dose-dependent manner. nih.gov This effect is primarily achieved through the inhibition of ABC transporters, particularly ABCG2/BCRP (Breast Cancer Resistance Protein), which is often overexpressed in SP cells. nih.govacs.org By blocking these transporters, dofequidar prevents the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cells. medchemexpress.com While dofequidar is also known to inhibit ABCB1/P-glycoprotein (P-gp) and ABCC1/MRP1, its effect on SP cells is strongly linked to its inhibition of ABCG2/BCRP. nih.govnih.gov

The inhibition of Hoechst 33342 efflux by dofequidar serves as a key indicator of its ability to counteract the primary defense mechanism of these resistant cell phenotypes. nih.gov This modulation of drug efflux is a critical first step in overcoming the intrinsic chemoresistance of SP cells.

Enhanced Chemosensitivity and Cytotoxicity in SP Cell Subpopulations

By inhibiting drug efflux, this compound effectively enhances the chemosensitivity and cytotoxicity of anticancer drugs in SP cell subpopulations. nih.govnih.gov Preclinical studies have consistently shown that when combined with conventional chemotherapeutic agents, dofequidar can restore sensitivity to levels comparable to those of non-SP cells. nih.gov

For instance, in studies involving HeLa-derived SP cells, the addition of dofequidar reversed resistance to mitoxantrone and topotecan. nih.gov Similar results were observed in SP cells from breast cancer cell lines BSY-1 and HBC-5, where dofequidar decreased the 50% growth inhibition (GI50) values, effectively sensitizing the SP cells to chemotherapy. nih.gov In human small cell lung cancer SBC-3/ADM cells, dofequidar completely reversed multidrug resistance to etoposide (B1684455), adriamycin, and vincristine at certain concentrations. medchemexpress.com Furthermore, in 4-1St cells highly resistant to adriamycin and vincristine, dofequidar significantly increased the cytotoxicity of these agents. targetmol.cn

The following table summarizes the observed enhancement of chemosensitivity in various SP cell lines treated with this compound in combination with different chemotherapeutic agents.

| Cell Line | Chemotherapeutic Agent | Observed Effect of this compound |

| HeLa SP | Mitoxantrone, Topotecan | Reversed resistance to a level similar to non-SP cells nih.gov |

| BSY-1 SP | Chemotherapy | Decreased GI50 values to a level similar to non-SP cells nih.gov |

| HBC-5 SP | Chemotherapy | Decreased GI50 values to a level similar to non-SP cells nih.gov |

| SBC-3/ADM | Etoposide, Adriamycin, Vincristine | Completely reversed multidrug resistance medchemexpress.com |

| 4-1St | Adriamycin, Vincristine | Increased cytotoxicity by 88-fold and 350-fold, respectively targetmol.cn |

Investigation of this compound's Role in CSC Eradication in Preclinical Models

The characteristics of SP cells, such as their resistance to chemotherapy and self-renewal capabilities, strongly overlap with those of cancer stem cells (CSCs). plos.orgfrontiersin.org Therefore, the ability of this compound to target SP cells suggests its potential role in eradicating CSCs. nih.govnih.gov By sensitizing these resistant cells to chemotherapy, dofequidar may help to eliminate the very cells responsible for tumor initiation, progression, and relapse. nih.govacs.org

Preclinical evidence supports the idea that inhibiting ABC transporters with dofequidar is a viable strategy to overcome the chemoresistance of cancer stem-like SP cells. nih.govacs.org The selective eradication of CSCs is a critical goal in cancer therapy, and dofequidar's ability to inhibit ABCG2/BCRP, a key transporter in CSCs, makes it a promising agent in this pursuit. nih.govnih.gov The co-administration of dofequidar with primary chemotherapy could potentially reduce the rate of recurrence by targeting the CSC population. nih.gov

In Vivo Antitumor Activity in Preclinical Animal Models

The promising in vitro results of this compound have been further evaluated in various in vivo preclinical animal models to assess its antitumor activity and its ability to reverse multidrug resistance in a more complex biological system.

Evaluation of Tumor Growth Inhibition in Xenograft Models

In vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have demonstrated that this compound, when used in combination with standard chemotherapeutic drugs, significantly inhibits tumor growth. nih.govevitachem.com

For example, in a xenograft model using HeLa-derived SP cells, which are chemoresistant, co-treatment with irinotecan (CPT-11) and dofequidar resulted in a significant reduction in tumor growth compared to treatment with CPT-11 alone. nih.govnih.gov Similarly, in osteosarcoma xenograft models, the combination of cisplatin and dofequidar led to much smaller tumor weight and volume. iiarjournals.org In a model with intrinsically resistant HCT-15 tumor xenografts, dofequidar enhanced the antitumor effect of docetaxel. targetmol.cn Furthermore, for MCF-7/ADM tumor xenografts that express high levels of P-gp, docetaxel alone showed no antitumor activity, whereas the combination with dofequidar significantly reduced tumor growth. targetmol.cn

Reversal of Multidrug Resistance in Established Tumor Models

This compound has shown efficacy in reversing multidrug resistance in established tumor models in vivo. nih.govtargetmol.cn This is particularly evident in tumors that overexpress ABC transporters.

In a study with SCID mice bearing metastatic colonies of human small cell lung cancer cells (SBC-3/ADM), which are multidrug-resistant, treatment with etoposide or adriamycin alone did not affect metastasis. targetmol.cn However, the combined use of dofequidar (referred to as MS-209 in the study) with these chemotherapeutic agents significantly inhibited the metastasis of the SBC-3/ADM cells. targetmol.cn This demonstrates dofequidar's ability to restore the efficacy of chemotherapy in a resistant, metastatic setting. The reversal of drug resistance in xenografted SP cells further underscores its potential to overcome MDR in vivo. nih.gov

The following table provides a summary of in vivo studies demonstrating the reversal of multidrug resistance by this compound in various tumor models.

| Tumor Model | Chemotherapeutic Agent | Outcome of Combination Therapy with this compound |

| HeLa-derived SP cell xenografts | Irinotecan (CPT-11) | Greatly reduced SP-derived tumor growth nih.govnih.gov |

| Osteosarcoma xenografts | Cisplatin | Significantly smaller tumor weight and volume iiarjournals.org |

| HCT-15 tumor xenografts | Docetaxel | Enhanced antitumor effect targetmol.cn |

| MCF-7/ADM tumor xenografts | Docetaxel | Greatly reduced tumor growth targetmol.cn |

| SBC-3/ADM metastatic model | Etoposide, Adriamycin | Significantly inhibited metastasis targetmol.cn |

Optimization of Preclinical Dosing Strategies for Combination Therapies

Optimizing the dosing and timing of this compound in combination with chemotherapy is crucial for maximizing its efficacy. Preclinical studies have begun to explore these parameters.

In one in vivo model, dofequidar was administered orally 30 minutes before the injection of the chemotherapeutic agent CPT-11. nih.gov This timing is designed to ensure that dofequidar is present to inhibit the drug efflux pumps at the time of chemotherapy administration. The ability of dofequidar to effectively overcome docetaxel resistance in MDR cancer cells has been linked to achieving a plasma concentration that can be maintained for over 7 hours without severe toxicity. targetmol.cn The observation that dofequidar did not affect the plasma concentration of doxorubicin in a clinical trial suggests that its mechanism of action is indeed the inhibition of efflux pumps rather than altering the pharmacokinetics of the co-administered drug. nih.gov Further preclinical research is essential to refine dosing schedules and ratios for various drug combinations to achieve the optimal therapeutic window.

Pharmacological Research Insights for Dofequidar Fumarate

Preclinical Pharmacokinetic Profiles: Absorption and Distribution in Animal Models

Dofequidar (B1662172) fumarate (B1241708) is an orally active quinoline (B57606) derivative. nih.govmedchemexpress.eu Preclinical studies have indicated its role as an inhibitor of several ATP-binding cassette (ABC) transporters, which are known to influence the absorption, distribution, metabolism, and excretion of various drugs. nih.govualberta.ca

The distribution of dofequidar and its effects are closely linked to the expression of ABC transporters in different tissues. These transporters are found in high concentrations in the luminal surface of enterocytes, the biliary canalicular surface of hepatocytes, the apical surface of kidney proximal tubular cells, and the endothelial cells of the blood-brain barrier. ualberta.ca By inhibiting these transporters, dofequidar can alter the pharmacokinetics of co-administered drugs.

Animal models have been crucial in the preclinical assessment of dofequidar. ucl.ac.beamegroups.org For instance, mouse models have been utilized to study its impact on drug resistance mechanisms. amegroups.org However, it is important to note that the regulation of ABC genes can vary significantly between species, which may influence the translation of findings from animal models to humans. mdpi.com

Investigation of Metabolite Formation and Pathways in Preclinical Systems

Information regarding the specific metabolite formation and metabolic pathways of dofequidar fumarate in preclinical systems is not extensively detailed in the provided search results. The research primarily focuses on dofequidar's role as an inhibitor of drug efflux pumps and its interaction with other compounds, rather than its own metabolic fate.

The primary mechanism of action described for dofequidar is the competitive inhibition of ABC transporters like P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP). nih.govmedchemexpress.eumedchemexpress.com This inhibition blocks the efflux of other therapeutic agents, thereby increasing their intracellular concentrations. medchemexpress.eumedchemexpress.com

While the metabolism of dofequidar itself is not a central topic in the provided results, the documents do highlight the importance of understanding the metabolic pathways of co-administered chemotherapeutic drugs. For example, CPT-11 is a prodrug that is converted to its active metabolite, SN-38, in the liver. nih.gov Dofequidar's inhibition of ABC transporters can affect the cellular concentrations of both the parent drug and its active metabolites. nih.gov

Research on Excretion Mechanisms in Animal Models

The excretion of dofequidar and its influence on the excretion of other drugs are linked to its inhibitory action on ABC transporters. These transporters are key players in the excretion of xenobiotics from the body and are located in excretory organs like the liver and kidneys. ualberta.casci-hub.se

In animal models, dofequidar has been shown to modulate the activity of these transporters, which would in turn affect the excretion of their substrates. For example, P-gp is present on the biliary canalicular surface of hepatocytes and the apical surface of proximal tubular cells in the kidney, playing a significant role in the excretion of drugs into bile and urine. ualberta.ca By inhibiting P-gp, dofequidar can potentially decrease the excretion and increase the systemic exposure of co-administered drugs that are substrates of this transporter.

Preclinical Assessment of Drug-Drug Interactions with Co-administered Chemotherapeutics (e.g., impact on intracellular drug concentrations)

A significant body of preclinical research has focused on the drug-drug interactions between this compound and various chemotherapeutic agents. These studies have consistently demonstrated dofequidar's ability to enhance the efficacy of these drugs by increasing their intracellular concentrations.

Dofequidar has been identified as a potent, orally active inhibitor of P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1). nih.govmedchemexpress.eu Furthermore, it has been shown to inhibit the breast cancer resistance protein (BCRP/ABCG2). nih.govlongdom.org These proteins are ABC transporters that function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells, which is a major mechanism of multidrug resistance (MDR). nih.govmedchemexpress.eumdpi.com

By competitively inhibiting these transporters, dofequidar blocks the efflux of chemotherapeutic agents, leading to their accumulation inside cancer cells and thereby enhancing their cytotoxic effects. nih.govmedchemexpress.eumedchemexpress.com

Preclinical studies have demonstrated that dofequidar can reverse MDR in cancer cells that overexpress P-gp and MRP1. nih.gov Oral administration of dofequidar in animal models has been shown to enhance the antitumor activity of several chemotherapeutic drugs, including:

Doxorubicin (B1662922) nih.gov

Vincristine (B1662923) nih.gov

CPT-11 nih.govlongdom.org

For example, in combination with CPT-11, dofequidar was shown to reduce tumor burden in mouse xenograft models of multidrug-resistant HeLa cells. longdom.org The mechanism involves the inhibition of ABCG2, which is responsible for the efflux of SN-38, the active metabolite of CPT-11. nih.gov

The table below summarizes the effect of dofequidar on the intracellular accumulation of various chemotherapeutic agents as observed in preclinical studies.

| Cell Line | Co-administered Drug | Transporter Inhibited | Effect on Intracellular Drug Concentration |

| K562/ADM (doxorubicin-resistant) | Doxorubicin | P-gp (ABCB1) | Increased |

| P-gp-expressing cancer cells | Vincristine | P-gp (ABCB1) | Increased |

| P-gp-expressing cancer cells | Docetaxel | P-gp (ABCB1) | Increased |

| MRP1-expressing cancer cells | Various | MRP1 (ABCC1) | Increased |

| K562/BCRP | Mitoxantrone (B413) | ABCG2 | Increased |

| HeLa (side population) | CPT-11 | ABCG2 | Increased |

Even in cases where a chemotherapeutic agent like cisplatin (B142131) is not a direct substrate for P-gp, dofequidar has been shown to sensitize resistant cells. nih.govresearchgate.net Studies suggest that P-gp can modulate cellular pathways that affect cisplatin sensitivity, and inhibition of P-gp by dofequidar can reverse this effect. nih.govresearchgate.net

Structural Biology and Chemical Optimization Research of Dofequidar Fumarate

Classification as a Quinoline (B57606) Derivative and its Chemical Core in MDR Reversal

Dofequidar (B1662172) fumarate (B1241708) (also known as MS-209) is a synthetic, orally active compound classified as a quinoline derivative. nih.govrsc.orgnih.gov Its chemical structure is fundamental to its function as a potent MDR reversal agent. The core mechanism of action involves the direct inhibition of ATP-binding cassette (ABC) transporters, which are membrane proteins that function as energy-dependent efflux pumps. nih.gov By expelling cytotoxic drugs from cancer cells, these transporters lower the intracellular drug concentration, rendering chemotherapy ineffective—a phenomenon known as multidrug resistance. mdpi.com

Dofequidar competitively inhibits several key ABC transporters, including:

ABCB1 (P-glycoprotein or P-gp): This is one of the most well-studied ABC transporters and a primary target of Dofequidar. nih.gov

ABCC1 (Multidrug Resistance-Associated Protein 1 or MRP1): Dofequidar is also effective at inhibiting this transporter. nih.govmdpi.com

ABCG2 (Breast Cancer Resistance Protein or BCRP): Further studies have demonstrated that Dofequidar also inhibits ABCG2, which is often overexpressed in cancer stem-like cells. nih.gov

By binding to these pumps, Dofequidar blocks the efflux of a wide range of anticancer drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic effects in resistant tumor cells. nih.govnih.gov

| Transporter | Alternate Name(s) | Significance in MDR |

|---|---|---|

| ABCB1 | P-glycoprotein (P-gp), MDR1 | A primary and extensively studied efflux pump responsible for resistance to a broad spectrum of chemotherapeutics. |

| ABCC1 | Multidrug Resistance-Associated Protein 1 (MRP1) | Contributes to resistance against a variety of anticancer drugs and their metabolites. |

| ABCG2 | Breast Cancer Resistance Protein (BCRP) | Associated with drug resistance in cancer stem cells and efflux of numerous chemotherapeutic agents. |

Structure-Activity Relationship (SAR) Studies for Modulating ABC Transporters

The development of Dofequidar was informed by extensive structure-activity relationship (SAR) studies on a series of newly synthesized quinoline derivatives. These studies were crucial for optimizing the chemical structure to achieve potent inhibition of ABC transporters, particularly P-glycoprotein. nih.gov An analysis of 24 different quinoline compounds, including the precursor to Dofequidar, revealed several key structural features essential for high MDR-reversing activity. nih.gov

Key SAR findings include:

Hydrophobic Moiety Conformation: The most active compounds possess two aryl rings within their hydrophobic segment that are conformationally deviated from a common plane. This non-planar arrangement is believed to facilitate critical π-hydrogen-π interactions with hydrogen bond donors on P-glycoprotein. nih.gov

Essential Nitrogen Atoms: The presence of a nitrogen atom within the quinoline ring and a basic nitrogen atom in the piperazine (B1678402) moiety are major structural requirements for potent activity. nih.gov

Optimal Spacer Distance: A minimum distance of 5 Ångstroms (Å) between the hydrophobic moiety and the basic piperazine nitrogen atom (the atom connected to the 2-hydroxypropoxyquinoline group) was found to be necessary for highly active compounds. nih.gov

These SAR studies provided a clear roadmap for optimizing the quinoline scaffold, guiding the selection of structural modifications to enhance the affinity and inhibitory potency against P-gp. nih.gov

| Structural Feature | Requirement for High Activity | Presumed Rationale |

|---|---|---|

| Hydrophobic Aryl Rings | Must deviate from a common plane (non-coplanar). | Enables π-hydrogen-π interactions with P-glycoprotein. nih.gov |

| Quinoline Ring | Nitrogen atom is a critical feature. | Contributes to the essential pharmacophore for binding. nih.gov |

| Piperazine Moiety | A basic nitrogen atom is required. | Important for interaction with the transporter. nih.gov |

| Molecular Spacer | Distance of at least 5 Å between the hydrophobic moiety and the basic nitrogen. | Ensures optimal positioning within the transporter's binding site. nih.gov |

Design and Synthesis of this compound Analogs with Enhanced Modulatory Activity

The insights gained from SAR studies directly fueled the rational design and synthesis of numerous quinoline analogs aimed at maximizing MDR reversal activity. Dofequidar (MS-209) was identified as the lead candidate from a series of 24 synthesized compounds designed to systematically explore the chemical space around the quinoline core. nih.gov

The general synthesis strategy for these analogs involves modifying key components of the molecule, such as the dibenzosuberyl-piperazine moiety, while retaining the 5-oxyquinoline and hydroxypropane spacer, which were identified as crucial for inhibitory activity. researchgate.netnih.gov The process allows for the creation of a library of compounds with varied substituents and spatial arrangements. These analogs are then screened in vitro to assess their ability to enhance the accumulation of fluorescent P-gp substrates (like Rhodamine 123) or to re-sensitize MDR cancer cells to known chemotherapeutics like vincristine (B1662923). nih.gov This iterative process of design, synthesis, and biological evaluation led to the selection of compound 16 (MS-209, Dofequidar) for further clinical investigation due to its superior performance in reversing vincristine resistance in K562/ADM cells. nih.gov

Computational Modeling and Docking Studies of this compound with ABC Transporters

Computational modeling and molecular docking are powerful tools used to investigate the interactions between small molecules and their protein targets at an atomic level. csmres.co.uk While specific docking studies for Dofequidar are not widely published, these in silico methods are fundamental to understanding how quinoline derivatives bind to and inhibit ABC transporters. nih.govnih.govnih.gov

These computational approaches typically involve:

Homology Modeling: In the absence of a high-resolution crystal structure for human P-glycoprotein, researchers often build homology models based on the known structures of related bacterial ABC transporters. csmres.co.uk

Molecular Docking: Docking simulations are then used to predict the most likely binding pose of an inhibitor, like Dofequidar, within the large, polyspecific drug-binding pocket of the transporter. mdpi.complos.org These simulations can calculate a binding energy score, which helps in predicting the affinity of the compound for the transporter. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic stability of the inhibitor-protein complex over time, providing insights into the flexibility of the binding site and the key interactions that stabilize the binding. nih.gov

These models are invaluable for rationalizing the experimental SAR data. For instance, docking studies can visually confirm why a distance of at least 5 Å between key nitrogen atoms and the hydrophobic region is optimal for fitting into the binding pocket. nih.gov They can also identify specific amino acid residues within the transporter that form crucial hydrogen bonds or hydrophobic interactions with the inhibitor, guiding the design of new analogs with improved potency and specificity. nih.govnih.gov

Advanced Methodologies and Experimental Approaches in Dofequidar Fumarate Research

In Vitro Functional Assays for Transporter Activity

Functional assays are fundamental to understanding how dofequidar (B1662172) fumarate (B1241708) modulates the activity of ABC transporters, thereby restoring the efficacy of chemotherapeutic agents.

Vesicle transport assays provide a direct method for studying the inhibitory effect of dofequidar on specific ABC transporters in a cell-free system. In one key study, the function of ABCG2/BCRP was assessed using membrane vesicles derived from insect cells overexpressing the transporter. nih.govnih.gov The assay measured the ATP-dependent transport of a radiolabeled substrate, [³H]methotrexate, into the vesicles. The results demonstrated that dofequidar directly inhibits ABCG2/BCRP-mediated transport. nih.govresearchgate.net The presence of dofequidar significantly reduced the accumulation of [³H]methotrexate inside the vesicles in a dose-dependent manner, confirming its role as a direct inhibitor of this transporter's efflux pump. nih.gov

Table 1: Inhibition of ABCG2/BCRP-Mediated [³H]Methotrexate Transport by Dofequidar

| Inhibitor | Concentration | Transport Inhibition (%) |

| Dofequidar | Various concentrations | Dose-dependent inhibition observed |

| Fumitremorgin C (FTC) | Control Inhibitor | Inhibition observed |

| Verapamil | Control Inhibitor | No significant inhibition |

This table is a representation of findings described in research articles. nih.gov

To assess dofequidar's ability to counteract efflux pump activity in intact cells, intracellular drug accumulation assays are frequently employed. These assays often utilize fluorescent substrates of ABC transporters, such as Hoechst 33342 and mitoxantrone (B413) (MXR), with accumulation levels measured by flow cytometry. nih.gov Research has shown that in cancer cell lines overexpressing ABCG2/BCRP, dofequidar treatment leads to a significant increase in the intracellular concentration of these fluorescent dyes. nih.govacs.org For instance, in K562 cells engineered to overexpress ABCG2/BCRP, dofequidar dose-dependently increased the retention of Hoechst 33342, indicating effective inhibition of the transporter's efflux function at the cellular level. nih.gov

The ultimate therapeutic potential of an MDR inhibitor lies in its ability to sensitize resistant cancer cells to chemotherapy. Cell proliferation and chemosensitivity assays are critical for evaluating this aspect of dofequidar fumarate's activity. The Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for determining cell viability, has been used extensively. iiarjournals.orgiiarjournals.orgmedchemexpress.comdojindo.com Studies on human osteosarcoma cell lines, such as HOS and U-2OS, which exhibit resistance to cisplatin (B142131), have shown that co-administration of this compound (at a concentration of 5 μM) significantly lowers the IC50 value of cisplatin, indicating restored sensitivity. iiarjournals.orgiiarjournals.orgmedchemexpress.com

Complementing the CCK-8 assay, the colony formation assay provides insights into the long-term survival and proliferative capacity of cancer cells following treatment. In this assay, cells are treated with a chemotherapeutic agent with or without this compound and allowed to grow for an extended period. iiarjournals.orgiiarjournals.org The number and size of the resulting colonies reflect the cells' ability to survive and proliferate. In osteosarcoma cells, the combination of cisplatin and this compound dramatically reduced the number of surviving colonies compared to cisplatin treatment alone, further confirming dofequidar's ability to reverse chemoresistance. iiarjournals.orgiiarjournals.org

Table 2: Effect of this compound on Cisplatin Chemosensitivity in Osteosarcoma Cells

| Cell Line | Assay | Treatment | Finding |

| HOS | CCK-8 | Cisplatin + this compound (5 µM) | Increased sensitivity to cisplatin |

| U-2OS | CCK-8 | Cisplatin + this compound (5 µM) | Increased sensitivity to cisplatin |

| HOS | Colony Formation | Cisplatin + this compound (5 µM) | Reduced number of colonies |

| U-2OS | Colony Formation | Cisplatin + this compound (5 µM) | Reduced number of colonies |

This table summarizes findings from studies on osteosarcoma cell lines. iiarjournals.orgiiarjournals.org

Molecular Biology Techniques for Expression and Function Analysis

Molecular biology techniques are indispensable for dissecting the specific transporters targeted by dofequidar and for validating their role in the observed chemosensitization.

To identify the specific ABC transporters responsible for drug resistance in a given cancer cell model, researchers use gene and protein expression profiling. Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of various ABC transporter genes, such as ABCB1 (encoding P-glycoprotein, P-gp) and ABCG2 (encoding BCRP). nih.govnih.goviiarjournals.orgnih.gov For example, studies have revealed that cancer stem-like side population (SP) cells, which are highly chemoresistant, exhibit significantly higher mRNA levels of ABCG2 compared to non-SP cells. nih.govnih.gov

Western blot analysis is then used to confirm whether the increased gene expression translates to higher protein levels. iiarjournals.orgoncotarget.com This technique allows for the detection and quantification of specific transporter proteins like P-gp and ABCG2 in cell lysates. nih.goviiarjournals.orgoncotarget.com Research has demonstrated a clear correlation between high levels of P-gp protein, as detected by Western blot, and cisplatin resistance in osteosarcoma cells. iiarjournals.org Furthermore, some studies have investigated the effect of dofequidar on the expression of these transporters, finding that treatment can lead to a decrease in P-gp protein levels. oncotarget.com

To definitively validate a specific ABC transporter as the target of dofequidar and the cause of chemoresistance, gene silencing techniques are employed. Short hairpin RNA (shRNA) or small interfering RNA (siRNA) can be used to specifically knock down the expression of a target gene, such as ABCB1. nih.govresearchgate.net

In one study, the knockdown of P-gp in osteosarcoma cells using shRNA was shown to sensitize these cells to cisplatin. nih.gov This result phenotypically mirrors the effect of treating the cells with this compound, providing strong evidence that dofequidar's chemosensitizing effect is mediated through the inhibition of P-gp. nih.gov More advanced gene-editing technologies like CRISPR/Cas9 have also been utilized to knock out the ABCB1 gene, which similarly restores drug sensitivity in resistant cancer cells, further solidifying the role of this transporter in multidrug resistance. nih.govresearchgate.net These validation experiments are crucial for confirming that the effects observed with dofequidar are specifically due to its interaction with the intended transporter target.

Cell-Based Assays for Multidrug Resistance Phenotyping

Side Population (SP) Cell Isolation and Analysis (e.g., Hoechst 33342 efflux)

A crucial technique in the study of multidrug resistance (MDR) and cancer stem cells (CSCs) is the isolation and analysis of the "side population" (SP). nih.govplos.org This distinct subpopulation of cells is characterized by its capacity to efficiently efflux the fluorescent dye Hoechst 33342. nih.govwaocp.org This efflux is primarily mediated by ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), which are often overexpressed in drug-resistant cancer cells and CSCs. nih.govnih.govdovepress.com The analysis of SP cells provides a functional assay for identifying and characterizing cells with an MDR phenotype. plos.org

The principle behind SP analysis lies in the differential staining of cells with Hoechst 33342. waocp.orgasm.org When a population of cells is incubated with this DNA-binding dye, most cells will retain it and fluoresce brightly. nih.gov However, cells that express high levels of certain ABC transporters will actively pump the dye out, resulting in a population of low-fluorescence cells that appear as a distinct "side population" on a flow cytometry dot plot. plos.orgnih.govwaocp.org This SP fraction is enriched with cells exhibiting stem-like properties and resistance to chemotherapy. nih.goviiarjournals.org

In the context of this compound research, SP analysis has been instrumental in elucidating its mechanism of action. nih.gov Dofequidar, a quinoline (B57606) derivative, has been shown to inhibit multiple ABC transporters, including ABCB1 (P-gp), ABCC1 (MRP1), and notably, ABCG2. nih.govmedchemexpress.comnih.gov By inhibiting these transporters, this compound blocks the efflux of chemotherapeutic agents, thereby increasing their intracellular concentration and overcoming resistance. medchemexpress.commedchemexpress.com

Research has demonstrated that treatment with this compound leads to a dose-dependent reduction in the proportion of SP cells in various cancer cell lines. nih.govmedchemexpress.com This indicates that Dofequidar effectively inhibits the function of the ABC transporters responsible for the SP phenotype. nih.gov For instance, studies on HeLa cells have shown that Dofequidar can significantly decrease the SP fraction. nih.gov This effect is attributed to its inhibition of ABCG2, as SP cells from these lines show higher expression of ABCG2 mRNA compared to the non-SP cells. nih.gov

The ability of Dofequidar to reduce the SP fraction correlates with its capacity to sensitize these resistant cells to conventional chemotherapy. nih.govnih.gov In vitro experiments have shown that while SP cells are inherently resistant to anticancer drugs, co-treatment with Dofequidar restores their sensitivity. nih.gov This has been observed with various chemotherapeutic agents, highlighting the broad-spectrum MDR-reversing potential of Dofequidar. nih.govmedchemexpress.com

Interactive Table: Effect of this compound on Side Population in Cancer Cell Lines

| Cell Line | Treatment | Concentration | SP Cell Reduction | Reference |

| HeLa | This compound | Dose-dependent | Significant reduction | nih.gov |

| K562/BCRP | This compound | Dose-dependent | Increased intracellular Hoechst 33342 | nih.gov |

| Multiple Cancer Cell Lines | This compound | Various | Dose-dependent reduction | medchemexpress.com |

In Vivo Animal Model Development and Characterization for MDR Research

The development and use of in vivo animal models are indispensable for validating the efficacy of MDR-reversing agents like this compound in a complex physiological environment. asm.orgimperial.ac.uk These models, typically involving xenografts of human cancer cells in immunocompromised mice, allow researchers to assess the antitumor activity of drug combinations that are ineffective against MDR tumors alone. longdom.orgmdpi.com

For this compound research, animal models have been crucial in demonstrating its ability to enhance the efficacy of chemotherapy in vivo. nih.govnih.gov A common approach involves establishing tumors from MDR cancer cells, often enriched for cancer stem-like SP cells, in mice. nih.govlongdom.org These mice are then treated with a chemotherapeutic agent, either alone or in combination with this compound.

Studies have consistently shown that while MDR tumors are often resistant to treatment with chemotherapy alone, the combination with orally administered this compound leads to significant tumor growth inhibition. nih.govnih.govlongdom.org For example, in xenograft models using HeLa-derived SP cells, treatment with the chemotherapeutic drug irinotecan (B1672180) (CPT-11) alone had minimal effect on tumor growth. nih.gov However, the combination of CPT-11 and this compound resulted in a marked reduction in tumor size. nih.govnih.govlongdom.org This demonstrates that Dofequidar can effectively reverse MDR in a living organism, leading to improved therapeutic outcomes. nih.gov

Another important animal model involves using severe combined immunodeficiency (SCID) mice depleted of natural killer (NK) cells. medchemexpress.com These mice can be inoculated with MDR human small cell lung cancer cells (SBC-3/ADM). medchemexpress.com Research using this model has shown that this compound, when combined with etoposide (B1684455) or adriamycin, significantly inhibits the metastasis of these resistant cancer cells to multiple organs. medchemexpress.com

The characterization of these animal models often involves monitoring tumor growth, assessing metastasis, and analyzing the expression of MDR-related proteins in the tumor tissue. nih.govmedchemexpress.com These models are essential for preclinical evaluation and provide a strong rationale for the clinical investigation of MDR modulators. longdom.orgamegroups.org The success of Dofequidar in these preclinical models underscores its potential as an adjunct to chemotherapy for treating multidrug-resistant cancers. nih.gov

Interactive Table: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Cancer Cell Line | Chemotherapy | Outcome | Reference |

| Xenograft (SP cells) | HeLa | Irinotecan (CPT-11) | Significantly reduced tumor growth with combination therapy | nih.govnih.gov |

| NK cell-depleted SCID mice | SBC-3/ADM (Small cell lung cancer) | Etoposide or Adriamycin | Significantly inhibited metastasis with combination therapy | medchemexpress.com |

| Mouse xenografts | MDR cancer stem-like side population HeLa | CPT-11 | Reduced tumor burden | longdom.org |

Dofequidar Fumarate Within the Landscape of Modern Drug Discovery for Multidrug Resistance

Comparative Analysis with First and Third-Generation ABC Transporter Inhibitors

Dofequidar (B1662172) fumarate (B1241708) (MS-209) is classified as a second-generation inhibitor of ATP-binding cassette (ABC) transporters, a family of proteins responsible for pumping various substances, including chemotherapeutic drugs, out of cells. frontiersin.orgualberta.ca Its development and characteristics are best understood in comparison to the generations of inhibitors that preceded and followed it.

First-Generation Inhibitors: This group includes clinically used drugs that were incidentally found to inhibit P-glycoprotein (P-gp/ABCB1), such as the calcium channel blocker Verapamil and the immunosuppressant Cyclosporine A. patsnap.commdpi.com A primary drawback of these agents is their low affinity and lack of specificity for P-gp. mdpi.comaboutscience.eu To effectively inhibit the transporter, high concentrations are required, leading to significant toxicity and unpredictable pharmacokinetic interactions because they are also substrates for other transporters and enzyme systems like cytochrome P450 (CYP) 3A. aboutscience.eunih.govscirp.org

Second-Generation Inhibitors: Dofequidar belongs to this class, which was developed to have a higher affinity and greater specificity for P-gp than the first generation. frontiersin.orgaboutscience.eu Other examples include valspodar (B1684362) and dexverapamil. aboutscience.eu While these compounds often lack the primary pharmacological activity of their predecessors (e.g., non-immunosuppressive analogs), a significant limitation remained. nih.gov Many second-generation inhibitors, including dofequidar, were found to inhibit other ABC transporters and crucial metabolic enzymes like CYP3A4, leading to complex and undesirable drug-drug interactions and altered pharmacokinetics. frontiersin.orgmdpi.comnih.gov However, dofequidar demonstrated a broader spectrum of activity by inhibiting not only P-gp (ABCB1) but also MRP1 (ABCC1) and BCRP (ABCG2). nih.govlongdom.org

Third-Generation Inhibitors: This class, which includes compounds like Tariquidar (B1662512), Elacridar (B1662867), and Zosuquidar, was developed through rational drug design to be highly potent and specific P-gp inhibitors with minimal interaction with CYP3A4. mdpi.comaboutscience.eunih.gov They can inhibit P-gp at much lower, nanomolar concentrations, which reduces the risk of off-target toxicity. aacrjournals.orgamegroups.org For instance, in preclinical studies, both tariquidar and elacridar have been shown to be potent P-gp inhibitors, with elacridar being approximately three times more potent than tariquidar in certain models. nih.govnih.gov These inhibitors were designed to avoid the pharmacokinetic interference seen with previous generations. amegroups.org Despite their high potency and specificity, clinical trials for third-generation inhibitors have often been disappointing, sometimes due to severe side effects related to the necessary inhibition of P-gp in healthy tissues, which require the transporter's function for protection. amegroups.org

Table 1: Comparative Properties of ABC Transporter Inhibitor Generations

| Feature | First-Generation (e.g., Verapamil, Cyclosporine A) | Second-Generation (e.g., Dofequidar fumarate) | Third-Generation (e.g., Tariquidar, Elacridar) |

|---|---|---|---|

| Primary Characteristic | Repurposed drugs with other primary clinical uses. mdpi.com | Compounds developed for higher P-gp affinity. aboutscience.eu | Potent, specific inhibitors from rational design. mdpi.comaboutscience.eu |

| Specificity & Affinity | Low affinity and non-selective. mdpi.comaboutscience.eu | Higher affinity than first-gen, but still interact with other systems. frontiersin.orgaboutscience.eu | High affinity and specificity for P-gp, often at nanomolar concentrations. nih.govaacrjournals.org |

| Target Transporters | Primarily P-gp. patsnap.com | P-gp, MRP1, BCRP. nih.govlongdom.orgmdpi.com | Primarily P-gp; Elacridar also inhibits BCRP. ualberta.caresearchgate.net |

| Major Limitations | High doses needed, leading to toxicity and unpredictable pharmacokinetics. aboutscience.eunih.gov | Inhibition of CYP3A4 and other ABC transporters, causing drug interactions. frontiersin.orgmdpi.com | Clinical trial failures, sometimes due to on-target toxicity in healthy tissues. amegroups.org |

Research Challenges and Strategies for Overcoming Limitations in MDR Reversal

The development of effective modulators to reverse multidrug resistance (MDR) is fraught with challenges. A primary obstacle is the toxicity associated with inhibiting ABC transporters. mdpi.com These transporters are not just present in cancer cells; they serve vital protective roles in healthy tissues, such as the blood-brain barrier, liver, and kidneys. patsnap.comresearchgate.net Inhibiting their function can lead to the accumulation of toxins in these healthy tissues, causing severe side effects. mdpi.comamegroups.org

Another significant challenge is the complex and often overlapping substrate specificities of different ABC transporters like P-gp, MRP1, and BCRP. nih.govnih.gov A tumor may co-express multiple transporters, meaning that inhibiting only one may not be sufficient to restore drug sensitivity. mdpi.com Furthermore, the pharmacokinetic interaction between the MDR inhibitor and the co-administered chemotherapy agent is a major hurdle. mdpi.com As seen with first and second-generation inhibitors, interference with metabolic enzymes like CYP3A4 can alter drug concentrations in unpredictable ways. mdpi.comnih.gov

Strategies to overcome these limitations are multifaceted:

Developing Substrate-Poor Drugs: One approach is to design new anticancer drugs that are not recognized as substrates by ABC transporters, thus circumventing the efflux mechanism altogether. core.ac.uk

Targeted Delivery Systems: The use of nanoparticles and liposomal formulations is a promising strategy. nih.govfrontiersin.org These systems can encapsulate the chemotherapeutic agent and/or the MDR inhibitor, delivering the payload directly to the tumor site. This targeted approach can increase the drug concentration within cancer cells while minimizing exposure and toxicity to healthy tissues. nih.govjsmcentral.org

Combination Therapies: Combining efflux pump inhibitors with standard chemotherapy is a foundational strategy. nih.gov Research is also exploring combinations with other therapeutic modalities, such as immunotherapy, to tackle resistance from multiple angles. nih.govwaocp.org

Modulating Gene Expression: Advanced techniques like using small interfering RNAs (siRNAs) aim to specifically down-regulate the expression of ABC transporter genes in cancer cells. researchgate.netcore.ac.uk This offers a highly specific way to reduce efflux pump activity without using small-molecule inhibitors that might have off-target effects.

Preventing Resistance Development: An alternative paradigm is to use agents that can prevent or delay the onset of MDR when administered early in the course of chemotherapy, rather than trying to reverse fully established resistance. nih.gov

Future Directions in the Academic Research of this compound and Related Compounds

While many large-scale clinical trials have moved on to third-generation inhibitors, academic research into dofequidar and related second-generation compounds continues, often focusing on niche applications and mechanistic insights. A key area of interest is dofequidar's ability to inhibit multiple transporters, including ABCG2/BCRP, which is highly expressed in certain cancer stem cells (CSCs). nih.govlongdom.org Research suggests that targeting these CSC populations could be crucial for preventing cancer recurrence. nih.gov Therefore, future studies may focus on:

Targeting Cancer Stem Cells: Investigating the efficacy of dofequidar in combination with specific chemotherapies to eradicate drug-resistant cancer stem-like cell populations. nih.gov Studies have shown dofequidar can sensitize these cells to drugs by inhibiting ABCG2-mediated export. nih.gov

Development of Analogs: Synthesizing and evaluating derivatives of dofequidar to enhance potency against specific transporters or to reduce interactions with metabolic enzymes. Elucidating the structure-activity relationship could lead to the design of novel compounds with a more favorable therapeutic index. aacrjournals.org

Rational Combination Therapies: Preclinical studies to identify the most synergistic combinations of dofequidar with newer targeted therapies or immunotherapies. waocp.org This involves understanding the specific resistance pathways active in different tumor types.

Exploring Novel Delivery Systems: Integrating dofequidar or its future analogs into nanoparticle or other advanced delivery systems to improve tumor targeting and reduce systemic exposure. jsmcentral.org

Pharmacogenomics and Biomarkers: Identifying predictive biomarkers, such as the expression levels of specific ABC transporters (P-gp, MRP1, ABCG2), that could identify patient populations most likely to benefit from treatment with a broad-spectrum inhibitor like dofequidar. waocp.org This aligns with a broader push towards personalized medicine in oncology.

The accumulated knowledge from the development of second-generation inhibitors like dofequidar continues to inform the design of next-generation strategies aimed at finally overcoming the challenge of multidrug resistance in cancer therapy. researchgate.net

Q & A

Basic: What is the mechanism by which dofequidar fumarate reverses multidrug resistance (MDR) in cancer cells?

This compound inhibits ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and ABCG2/BCRP, which are overexpressed in drug-resistant cancer cells. These transporters efflux chemotherapeutic agents (e.g., cisplatin, doxorubicin), reducing intracellular drug accumulation. By blocking their activity, dofequidar enhances drug retention and cytotoxicity. Preclinical studies in osteosarcoma and breast cancer models demonstrate this mechanism using in vitro assays (e.g., CCK-8 viability tests) and in vivo xenografts .

Advanced: How can researchers design experiments to evaluate synergistic effects between this compound and chemotherapeutic agents?

Key methodologies include:

- Combination Index Analysis : Use Chou-Talalay synergy assays to quantify drug interactions.

- Functional Assays : Colony formation assays (to assess long-term survival) and flow cytometry (for apoptosis/necrosis quantification) .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Integration : Measure plasma drug concentrations (e.g., via HPLC) alongside tumor response metrics in xenograft models to validate bioavailability and efficacy .

- Controls : Include ABC transporter-negative cell lines to isolate dofequidar-specific effects .

Basic: Which cancer types have demonstrated sensitivity to this compound in preclinical and clinical studies?

- Breast Cancer : Phase III trials (n=221) showed a 10.5% absolute increase in response rates when combined with cyclophosphamide/doxorubicin/fluorouracil (CAF), though statistical significance was borderline (P = 0.077) .

- Osteosarcoma : Synergy with cisplatin reduced tumor volume and weight in xenografts, linked to P-gp inhibition .

- Cancer Stem Cells (CSCs) : Dofequidar sensitizes ABCG2+ side population (SP) cells to chemotherapy by blocking drug efflux .

Advanced: How can contradictory clinical trial outcomes for this compound be reconciled?

The 2007 Saeki et al. trial reported improved overall response rates (53.1% vs. 42.6%) but no statistically significant progression-free survival (PFS) benefit (P = 0.145). Potential explanations include:

- Heterogeneous Patient Subgroups : Retrospective analysis identified enhanced PFS in premenopausal, treatment-naïve, and stage IV patients with intact primary tumors .

- Trial Design Limitations : Small sample size and variability in ABC transporter expression across tumors may obscure effects .

- Biomarker Stratification : Future studies should pre-stratify patients by P-gp/ABCG2 expression levels .

Basic: What in vitro models are used to study this compound’s efficacy?

- Cell Viability Assays : CCK-8 or MTT assays quantify IC50 shifts in chemotherapeutic agents with/without dofequidar .

- Drug Efflux Measurement : Rhodamine-123 accumulation assays (flow cytometry) confirm P-gp inhibition .

- CSC Models : Hoechst 33342 dye exclusion identifies ABCG2+ SP cells for targeted studies .

Advanced: What is the role of this compound in targeting chemotherapy-resistant cancer stem cells (CSCs)?

CSCs overexpress ABCG2/BCRP, enabling efflux of chemotherapeutics. Dofequidar selectively inhibits ABCG2, sensitizing SP cells to drugs like cisplatin. For example, in gallbladder carcinoma, dofequidar reduced SP cell viability by 60% compared to non-SP cells (P < 0.01) . Methodologically, combine dofequidar with CSC-specific agents (e.g., emodin) to amplify cytotoxicity .

Methodological: How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

- Standardized Dosing : Administer 900 mg orally 30 minutes before chemotherapy, as per clinical protocols .

- Plasma Monitoring : Use LC-MS/MS to measure steady-state concentrations and avoid drug-drug interactions (e.g., no interference with doxorubicin levels observed in trials) .

- Animal Models : Employ immunodeficient mice with patient-derived xenografts (PDXs) to mimic human pharmacokinetics .

Advanced: What strategies mitigate toxicity when combining this compound with myelosuppressive agents?

- Dose Escalation : Phase I trials recommend starting at 300 mg/day, escalating to 900 mg/day based on neutrophil counts .

- Prophylactic Support : Use granulocyte colony-stimulating factor (G-CSF) to counteract neutropenia, the most common grade 3/4 adverse event .

- Tissue-Specific Targeting : Nanoparticle delivery systems could reduce systemic exposure while enhancing tumor accumulation .

Basic: What are the pharmacokinetic properties of this compound?

- Bioavailability : Orally active with rapid absorption (Tmax = 1–2 hours).

- Metabolism : Hepatic clearance via CYP3A4; monitor interactions with CYP inhibitors/inducers .

- Half-Life : ~4–6 hours, necessitating twice-daily dosing in sustained regimens .

Advanced: What biomarkers predict response to this compound in clinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.